Cas no 51787-87-2 (4-chloro-1-(4-fluorophenyl)butan-1-ol)
51787-87-2 structure
Product Name:4-chloro-1-(4-fluorophenyl)butan-1-ol
N.o CAS:51787-87-2
MF:C10H12ClFO
MW:202.653085708618
CID:376873
PubChem ID:103540
Update Time:2025-04-19
4-chloro-1-(4-fluorophenyl)butan-1-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- Benzenemethanol, a-(3-chloropropyl)-4-fluoro-
- 4-chloro-1-(4-fluorophenyl)butan-1-ol
- alpha-(3-chloropropyl)-4-fluorobenzyl alcohol
- Α-(3-CHLOROPROPYL)-4-FLUOROBENZYL ALCOHOL
- DTXSID80966110
- AKOS017547749
- 4-Chloro-(4-fluorophenyl)-1-butanol
- EINECS 257-420-4
- YTEUQGXRCFYPSA-UHFFFAOYSA-N
- Benzenemethanol, alpha-(3-chloropropyl)-4-fluoro-
- SA8NX86H4T
- 1-(4-Fluorophenyl)-4-chloro-1-butanol
- EN300-365297
- SCHEMBL6577383
- 4-Chloro-1-(p-fluorophenyl)-1-butanol
- NS00056941
- AKOS005216486
- 51787-87-2
- 4-chloro-1-(4-fluorophenyl)butanol
-
- Inchi: 1S/C10H12ClFO/c11-7-1-2-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,1-2,7H2
- Chave InChI: YTEUQGXRCFYPSA-UHFFFAOYSA-N
- SMILES: ClCCCC(C1C=CC(=CC=1)F)O
Propriedades Computadas
- Massa Exacta: 202.056071
- Massa monoisotópica: 202.056071
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 13
- Contagem de Ligações Rotativas: 4
- Complexidade: 135
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.5
- Superfície polar topológica: 20.2
Propriedades Experimentais
- Densidade: 1.198
- Ponto de ebulição: 301°C at 760 mmHg
- Ponto de Flash: 135.9°C
- Índice de Refracção: 1.52
4-chloro-1-(4-fluorophenyl)butan-1-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | C377015-10mg |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C377015-50mg |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 50mg |
$ 210.00 | 2022-04-01 | ||
| TRC | C377015-100mg |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 100mg |
$ 320.00 | 2022-04-01 | ||
| Enamine | EN300-365297-0.05g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 0.05g |
$94.0 | 2023-03-02 | ||
| Enamine | EN300-365297-0.1g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 0.1g |
$140.0 | 2023-03-02 | ||
| Enamine | EN300-365297-0.25g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 0.25g |
$200.0 | 2023-03-02 | ||
| Enamine | EN300-365297-0.5g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 0.5g |
$374.0 | 2023-03-02 | ||
| Enamine | EN300-365297-1.0g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-365297-2.5g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 2.5g |
$978.0 | 2023-03-02 | ||
| Enamine | EN300-365297-5.0g |
4-chloro-1-(4-fluorophenyl)butan-1-ol |
51787-87-2 | 5.0g |
$1448.0 | 2023-03-02 |
4-chloro-1-(4-fluorophenyl)butan-1-ol Literatura Relacionada
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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